Cas no 1179918-36-5 (5-Methyl-1H-pyrazole-4-sulfonyl Chloride)

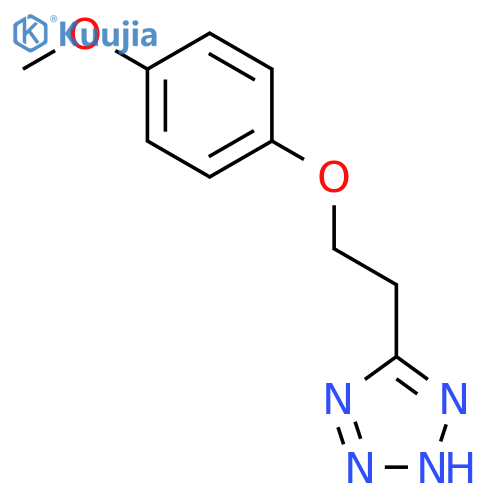

1179918-36-5 structure

商品名:5-Methyl-1H-pyrazole-4-sulfonyl Chloride

CAS番号:1179918-36-5

MF:C4H5ClN2O2S

メガワット:180.612698316574

MDL:MFCD17167103

CID:2134904

PubChem ID:50987638

5-Methyl-1H-pyrazole-4-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1H-Pyrazole-4-sulfonyl chloride

- 5-methyl-1H-pyrazole-4-sulfonyl chloride

- 1179918-36-5

- MFCD17167103

- F88335

- AKOS008140075

- 5-Methyl-1H-pyrazole-4-sulfonyl chloride, AldrichCPR

- AKOS016016453

- BS-13290

- SCHEMBL2921045

- EN300-50519

- DA-23400

- F8880-8725

- 5-methyl-1H-pyrazole-4-sulfonylchloride

- 846-049-9

- 5-Methyl-1H-pyrazole-4-sulfonyl Chloride

-

- MDL: MFCD17167103

- インチ: InChI=1S/C4H5ClN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)

- InChIKey: HAIPHBVEKLIHCB-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=NN1)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 179.9760263g/mol

- どういたいしつりょう: 179.9760263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 71.2Ų

5-Methyl-1H-pyrazole-4-sulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM487637-1g |

5-Methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 97% | 1g |

$377 | 2022-06-14 | |

| TRC | M322303-50mg |

5-Methyl-1H-pyrazole-4-sulfonyl Chloride |

1179918-36-5 | 50mg |

$ 95.00 | 2022-06-04 | ||

| Enamine | EN300-50519-0.25g |

5-methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 90% | 0.25g |

$356.0 | 2023-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538401-250mg |

5-Methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 98% | 250mg |

¥822.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538401-1g |

5-Methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 98% | 1g |

¥2374.00 | 2024-08-09 | |

| Enamine | EN300-50519-0.1g |

5-methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 90% | 0.1g |

$250.0 | 2023-05-02 | |

| Aaron | AR018SKD-100mg |

5-Methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 98% | 100mg |

$49.00 | 2025-02-28 | |

| Ambeed | A503760-5g |

5-Methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 97% | 5g |

$946.0 | 2024-04-26 | |

| Aaron | AR018SKD-5g |

5-Methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 98% | 5g |

$952.00 | 2025-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU241-1g |

3-methyl-1H-pyrazole-4-sulfonyl chloride |

1179918-36-5 | 95% | 1g |

¥2330.0 | 2024-04-25 |

5-Methyl-1H-pyrazole-4-sulfonyl Chloride 関連文献

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1179918-36-5 (5-Methyl-1H-pyrazole-4-sulfonyl Chloride) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1179918-36-5)5-Methyl-1H-pyrazole-4-sulfonyl Chloride

清らかである:99%/99%

はかる:5g/1g

価格 ($):851.0/205.0